molecular formula C12H16O2S B2716341 1-Tert-butyl-4-(ethenesulfonyl)benzene CAS No. 5535-47-7

1-Tert-butyl-4-(ethenesulfonyl)benzene

Cat. No.: B2716341
CAS No.: 5535-47-7
M. Wt: 224.32
InChI Key: XUCGDKWYZOHBKB-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(ethenesulfonyl)benzene is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol It features a benzene ring substituted with a tert-butyl group and an ethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-(ethenesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butyl-4-bromobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(ethenesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tert-butyl-4-(ethenesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(ethenesulfonyl)benzene involves its interaction with various molecular targets. The ethenesulfonyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can affect molecular pathways, leading to specific chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-4-(ethenesulfonyl)benzene is unique due to the presence of both the tert-butyl and ethenesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in organic synthesis and material science.

Properties

IUPAC Name

1-tert-butyl-4-ethenylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-5-15(13,14)11-8-6-10(7-9-11)12(2,3)4/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCGDKWYZOHBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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